molecular formula C13H14O4 B1266030 4,7-Dioxo-7-phenylheptanoic acid CAS No. 6336-53-4

4,7-Dioxo-7-phenylheptanoic acid

Cat. No.: B1266030
CAS No.: 6336-53-4
M. Wt: 234.25 g/mol
InChI Key: DCNLNHPQCXZOHD-UHFFFAOYSA-N
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Description

4,7-Dioxo-7-phenylheptanoic acid is an organic compound with the molecular formula C13H14O4 It is characterized by the presence of two ketone groups and a phenyl group attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dioxo-7-phenylheptanoic acid can be synthesized from acetophenone and furfural. The synthesis involves a two-step process:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4,7-Dioxo-7-phenylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4,7-Dioxo-7-phenylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Dioxo-7-phenylheptanoic acid involves its interaction with various molecular targets and pathways. The ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

  • 7-Oxo-7-phenylheptanoic acid
  • 7-Phenylheptanoic acid
  • 4,4-Dimethyl-3,7-dioxo-2,3,4,5,6,7-hexahydro-1H-inden-1-yl-acetic acid

Uniqueness: 4,7-Dioxo-7-phenylheptanoic acid is unique due to the presence of two ketone groups and a phenyl group on a heptanoic acid backbone. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4,7-dioxo-7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-11(7-9-13(16)17)6-8-12(15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNLNHPQCXZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212753
Record name Benzeneheptanoic acid, gamma, zeta-dioxo-
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-53-4
Record name γ,ζ-Dioxobenzeneheptanoic acid
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Record name 4,7-Dioxo-7-phenylheptanoic acid
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Record name 6336-53-4
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Record name Benzeneheptanoic acid, gamma, zeta-dioxo-
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Record name γ,.zeta.-dioxobenzeneheptanoic acid
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Record name 4,7-Dioxo-7-phenylheptanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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